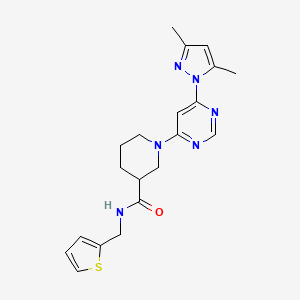

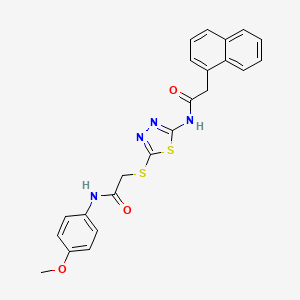

4-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound that is related to a class of compounds known as 1,2,3-thiadiazoles . These compounds are of interest to researchers due to their wide range of biological activity and remarkable chemical properties, including rearrangements and transformations into other heterocycles containing multiple nitrogen and sulfur atoms .

Synthesis Analysis

A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, which may be related to the compound . The synthesis involved reactions with arylsulfonyl azides . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, a new process was observed, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .Chemical Reactions Analysis

The compound’s reactions with arylsulfonyl azides were studied . In these reactions, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

One area of application is in the design and synthesis of new chemical entities containing the morpholine moiety, which have been explored for their antimicrobial properties. For example, Sahin et al. (2012) developed 1,2,4-triazole derivatives containing morpholine moiety, demonstrating their potential as antimicrobial agents through a series of chemical syntheses and biological activity screenings (Sahin, Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2012).

Anticancer and Anti-TB Activity

The potential of morpholine derivatives in anticancer and anti-TB (tuberculosis) treatments has also been explored. Mamatha S.V. et al. (2019) synthesized a morpholine derivative and screened it for biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies, showing significant anti-TB activity and antimicrobial properties (Mamatha S.V., M. Bhat, Sagar B K, Meenakshi S.K., 2019).

Antiproliferative Activity

The antiproliferative activity of morpholine derivatives has been investigated, providing insights into their potential as anticancer agents. Xiao-meng Wang et al. (2015) designed and synthesized m-(4-morpholino-1,3,5-triazin-2-yl)benzamides and evaluated their antiproliferative activities, discovering compounds with potent activities and suggesting their mechanism of action through PI3K/Akt/mTOR pathway inhibition (Xiao-meng Wang, Jing Xu, Min-Hang Xin, She-min Lu, San-qi Zhang, 2015).

Synthesis Methods and Material Applications

Research has also focused on the synthesis methods of morpholine derivatives and their applications in materials science. D. Nematollahi and R. Esmaili (2010) described an electrochemical synthesis method for 4-morpholino-2-(arylsulfonyl)benzenamines, providing a green, one-pot procedure that could have implications for the development of materials with biological significance (D. Nematollahi, R. Esmaili, 2010).

Wirkmechanismus

Target of Action

Compounds with a1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . They have shown good potency as anticonvulsant agents .

Mode of Action

It is known that the1,3,4-thiadiazole moiety and the N’-sulfonylamidines in the compound structure may suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport .

Biochemical Pathways

Compounds with a1,3,4-thiadiazole moiety are known to interact with various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

The introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and n’-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents, facilitating the characterization of their chemical and biological properties .

Result of Action

Compounds with a1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities .

Action Environment

The stability of the compound in vivo could be attributed to the strong aromaticity of the ring and the presence of the =n-c-s- moiety .

Eigenschaften

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S3/c1-2-11-25-16-19-18-15(26-16)17-14(21)12-3-5-13(6-4-12)27(22,23)20-7-9-24-10-8-20/h2-6H,1,7-11H2,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPBWXYHFMVEDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2989008.png)

![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride](/img/structure/B2989011.png)

![N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2989014.png)

![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2989015.png)

![3-Benzyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989016.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2989017.png)

![3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989018.png)

![Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester](/img/structure/B2989021.png)

![2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B2989022.png)